3,5-Dibromo-2-hexylthiophene
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Overview
Description
3,5-Dibromo-2-hexylthiophene is an organobromine compound with the molecular formula C10H14Br2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Dibromo-2-hexylthiophene can be synthesized through a multi-step process. One common method involves the bromination of 3-hexylthiophene using N-bromosuccinimide (NBS) in tetrahydrofuran (THF) under inert atmosphere conditions . The reaction typically proceeds at room temperature and yields the desired dibromo compound.
Industrial Production Methods
Industrial production of this compound often employs similar bromination techniques but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process, ensuring consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-2-hexylthiophene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in Suzuki cross-coupling reactions with arylboronic acids to form aryl-substituted thiophenes.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can be modified under controlled conditions to yield different functionalized derivatives.
Common Reagents and Conditions
Suzuki Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium phosphate (K3PO4) are commonly used.
Bromination: N-bromosuccinimide (NBS) in THF is a typical reagent for introducing bromine atoms.
Major Products Formed
Scientific Research Applications
3,5-Dibromo-2-hexylthiophene is widely used in scientific research, particularly in the synthesis of conjugated polymers such as poly(3-hexylthiophene) (P3HT). These polymers exhibit excellent electronic and optoelectronic properties, making them suitable for applications in organic photovoltaics, field-effect transistors, and light-emitting diodes . Additionally, derivatives of this compound have been studied for their potential medicinal applications, including biofilm inhibition and anti-thrombolytic activities .
Mechanism of Action
The mechanism of action of 3,5-Dibromo-2-hexylthiophene in its applications is primarily related to its ability to form conjugated systems. In organic electronics, the compound’s bromine atoms facilitate cross-coupling reactions, enabling the formation of extended π-conjugated systems. These systems enhance charge carrier mobility and improve the material’s electronic properties . In medicinal applications, the presence of electron-withdrawing groups can influence biological activity, such as thrombolytic effects .
Comparison with Similar Compounds
Similar Compounds
2,5-Dibromo-3-hexylthiophene: Another brominated thiophene derivative used in similar applications.
3-Hexylthiophene: The non-brominated parent compound, which serves as a precursor in various synthetic routes.
Uniqueness
3,5-Dibromo-2-hexylthiophene is unique due to its specific substitution pattern, which allows for selective functionalization and the formation of highly regioregular polymers. This enhances the material’s electronic properties and makes it particularly valuable in the development of advanced organic electronic devices .
Properties
CAS No. |
183960-83-0 |
---|---|
Molecular Formula |
C10H14Br2S |
Molecular Weight |
326.09 g/mol |
IUPAC Name |
3,5-dibromo-2-hexylthiophene |
InChI |
InChI=1S/C10H14Br2S/c1-2-3-4-5-6-9-8(11)7-10(12)13-9/h7H,2-6H2,1H3 |
InChI Key |
JNBJKPRIBRZUDY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(C=C(S1)Br)Br |
Origin of Product |
United States |
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